In Vivo Antiviral Spectrum: 4-Biphenylglyoxal Derivative Xenalamine vs. Biphenyl Diglyoxal Xenaldial
In a comparative in vivo study of antiviral efficacy, the 4-biphenylglyoxal derivative Rec. 15/02094 (xenalamine) demonstrated a broader antiviral spectrum than the structurally related 4,4'-bis-biphenylglyoxal dihydrate (xenaldial). Xenalamine was active in mice infected with both Influenza A viruses (A-PR8 and A2 Asian) and MHV-3 Craig mouse hepatitis virus, whereas xenaldial showed a more restricted in vivo efficacy profile [1].
| Evidence Dimension | In Vivo Antiviral Spectrum |
|---|---|
| Target Compound Data | Active against Influenza A-PR8, A2 Asian, and MHV-3 in mice |
| Comparator Or Baseline | Xenaldial (4,4'-bis-biphenylglyoxal dihydrate) |
| Quantified Difference | Qualitatively broader spectrum (additional A2 Asian and MHV-3 activity) |
| Conditions | Mouse infection models |
Why This Matters
This historical evidence establishes that the monophenylglyoxal derivative (xenalamine) can offer a broader in vivo antiviral profile than the bis-substituted analog, guiding medicinal chemistry decisions when targeting multiple viral strains.
- [1] Altucci P, Varone GL, Magrassi F. Comparison of the Effectiveness of Two Antiviral Drugs and their Combination. Chemotherapy. 1969;14:140-150. View Source
